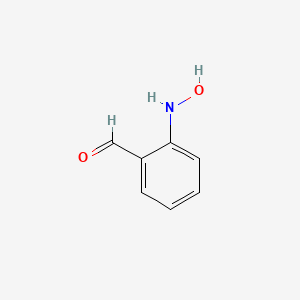
2,3,6-Trimethylundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trimethylundecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 . This compound is characterized by the presence of three methyl groups attached to the undecane chain at the 2nd, 3rd, and 6th positions. It is a colorless liquid at room temperature and is known for its relatively high boiling point and low solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylundecane can be achieved through various methods. One common approach involves the alkylation of undecane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete methylation at the desired positions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of specific precursors. For instance, the hydrogenation of farnesane or farnesol in the presence of a metal catalyst, such as palladium or platinum, can yield this compound. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2,3,6-Trimethylundecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is used for hydrogenation.
Substitution: Halogenation is typically carried out using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,3,6-trimethylundecanol, 2,3,6-trimethylundecanone, or 2,3,6-trimethylundecanoic acid.
Reduction: Simpler hydrocarbons such as this compound itself.
Substitution: Halogenated compounds like 2,3,6-trimethylundecyl chloride or bromide.
科学研究应用
2,3,6-Trimethylundecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a potential biomarker for certain biological processes.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized as a high-temperature lubricant and in the formulation of specialty chemicals.
作用机制
The mechanism of action of 2,3,6-Trimethylundecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can undergo various chemical transformations depending on the conditions. Its molecular targets and pathways are not well-defined, as it is mainly used as an inert compound in various applications.
相似化合物的比较
Similar Compounds
2,6,10-Trimethylundecane: Another branched alkane with similar properties but different methyl group positions.
3-Ethyl-2,6,10-trimethylundecane: A sesquiterpenoid with additional ethyl and methyl groups.
Uniqueness
2,3,6-Trimethylundecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its reactivity and interactions with other compounds, making it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
143328-30-7 |
|---|---|
分子式 |
C14H30 |
分子量 |
198.39 g/mol |
IUPAC 名称 |
2,3,6-trimethylundecane |
InChI |
InChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3 |
InChI 键 |
ANDHLRVQGCPUHM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)CCC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)

![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)

